N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Coordination Chemistry Organometallic Synthesis Homogeneous Catalysis

Researchers seeking bifunctional pyrrole ligands for catalysis often encounter limitations with simple pyrroles lacking chelating ability. N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine addresses this need. Its 2-positioned dimethylaminomethyl group creates a κ2-N,N' bidentate ligand, preserving pyrrole aromaticity. Key applications: Synthesis of unsymmetrical PNN pincer complexes exhibiting norbornene polymerization activity up to 10^7 g PNB/mol/h. Preparation of indium bis- and tris-ligated complexes (92% yield) as single-site initiators for ε-caprolactone ring-opening polymerization. Construction of pyrrolo[2,3-d]pyrimidine and antifungal agent scaffolds. Reliable intermediate with consistent purity for demanding catalytic and medicinal chemistry programs.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 14745-84-7
Cat. No. B081406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
CAS14745-84-7
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=CN1
InChIInChI=1S/C7H12N2/c1-9(2)6-7-4-3-5-8-7/h3-5,8H,6H2,1-2H3
InChIKeyBJIDGKXFJLYGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS 14745-84-7): A Bifunctional Pyrrole-Amine Building Block for Coordination Chemistry and Heterocyclic Synthesis


N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS 14745-84-7), also referred to as 2-[(dimethylamino)methyl]pyrrole, is an organic compound with the molecular formula C7H12N2 and a molecular weight of 124.19 g/mol . Structurally, it consists of a pyrrole ring substituted at the 2-position with a dimethylaminomethyl group (-CH2N(CH3)2), creating a bifunctional scaffold that combines an aromatic heterocycle capable of η5-coordination with a pendant amine donor . This compound is primarily utilized as a versatile synthetic intermediate and as a bidentate ligand in coordination chemistry, with reported applications in the synthesis of pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and as a precursor in the preparation of metal complexes for catalysis and materials science .

Why Generic Pyrrole Derivatives Cannot Substitute for N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine in Chelation-Dependent Applications


While numerous pyrrole-based amines exist as commercial research chemicals, N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine occupies a specific structural niche defined by its 2-substitution pattern on the pyrrole ring combined with a tertiary amine pendant arm. This architecture enables bidentate κ2-N,N' coordination to metal centers, a property absent in simple N-methylpyrroles or pyrroles lacking the dimethylaminomethyl tether [1]. In contrast to 1-substituted pyrroles where the nitrogen lone pair participates in aromaticity and cannot coordinate metals without dearomatization, the 2-positioned -CH2N(CH3)2 group in this compound preserves pyrrole aromaticity while providing a flexible, chelating amine donor site . Substitution with unsubstituted pyrrole or 2-aminomethylpyrrole fundamentally alters coordination geometry, binding affinity, and complex stability, which directly impacts catalytic performance in transition metal-mediated reactions [2]. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine vs. Structural Analogs


Chelating Coordination Mode: Bidentate κ2-N,N' Binding vs. Monodentate Pyrrole Coordination

N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine functions as a bidentate κ2-N,N' ligand, coordinating to metal centers through both the deprotonated pyrrolate nitrogen and the pendant dimethylamino nitrogen, forming a stable five-membered chelate ring [1]. In contrast, simple N-methylpyrrole (CAS 96-54-8) lacks the pendant amine donor and coordinates only via the pyrrole nitrogen if dearomatized, resulting in monodentate binding [2]. The bidentate coordination mode enhances complex stability and alters metal center electronics, directly influencing catalytic activity in polymerization and cross-coupling reactions [3].

Coordination Chemistry Organometallic Synthesis Homogeneous Catalysis

Indium Complex Reactivity: Ring-Opening Polymerization of ε-Caprolactone

Indium complexes bearing the 2-(dimethylaminomethyl)pyrrolate ligand demonstrate catalytic activity for the ring-opening polymerization (ROP) of ε-caprolactone, producing polycaprolactone with controlled molecular weight [1]. The reaction of InCl3 with two equivalents of lithium (2-dimethylaminomethyl)pyrrolate yields In[C4H3N(CH2NMe2)]2Cl in 92% isolated yield, while reaction with three equivalents affords In[C4H3N(CH2NMe2)]3 in 50% yield [1]. These well-defined indium complexes serve as single-site initiators for ROP, in contrast to simple InCl3 which lacks the ancillary ligand control necessary for living polymerization behavior [2].

Polymer Chemistry Biodegradable Polymers Metal-Mediated Catalysis

Nickel and Palladium Pincer Complex Polymerization Activity: PNN vs. PNP and NNN Pincers

In a comparative study of pyrrole-based pincer complexes, unsymmetrical PNN pincers incorporating the 2-(dimethylaminomethyl)pyrrole-derived scaffold exhibited norbornene polymerization activity on the order of 10^7 g of polynorbornene (PNB)/mol/h, with quantitative yields in some cases . This activity was far greater than that of symmetrical PNP pincer complexes bearing two phosphine donors, which showed substantially lower polymerization rates under identical conditions . The trend was corroborated by iPr-substituted PNP nickel and palladium pincer complexes, confirming that increasing the number of N-donor sites (from PNP to NNN to PNN) enhances catalytic activity [1].

Olefin Polymerization Pincer Complexes Catalysis

Basicity and Physicochemical Profile: Calculated pKa and logD Values vs. 1-Methylpyrrole Analog

N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine exhibits a calculated pKa of 17.22 (for the pyrrole NH) and a logD of -0.20 at pH 7.4 [1]. In contrast, its N-methylated analog, 1-methyl-2-(dimethylaminomethyl)pyrrole (CAS 56139-76-5; C8H14N2, MW 138.21), lacks the acidic pyrrole NH proton, eliminating hydrogen-bond donor capacity and altering logD and membrane permeability predictions . The presence of the free NH in the target compound enables both hydrogen-bond donation and deprotonation to form anionic pyrrolate ligands for metal coordination, whereas the N-methyl analog is restricted to neutral ligand behavior .

Physicochemical Properties Drug Design ADME Prediction

Recommended Procurement and Research Application Scenarios for N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine


Synthesis of PNN Pincer Complexes for High-Activity Olefin Polymerization Catalysis

N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine serves as a critical starting material for constructing unsymmetrical PNN pincer ligands via Mannich base chemistry . The resulting palladium and nickel PNN pincer complexes demonstrate norbornene polymerization activity on the order of 10^7 g PNB/mol/h, quantitatively outperforming symmetrical PNP pincers under identical conditions . Researchers developing high-productivity olefin polymerization catalysts should prioritize this compound over symmetrical pyrrole-based building blocks to achieve the demonstrated activity enhancement associated with mixed N,P-donor pincer architectures.

Preparation of Well-Defined Indium and Gallium Complexes for Ring-Opening Polymerization

The bidentate 2-(dimethylaminomethyl)pyrrolate ligand reacts with InCl3 to yield bis- and tris-ligated indium complexes in 92% and 50% isolated yields, respectively . These complexes function as single-site initiators for the ring-opening polymerization of ε-caprolactone, enabling the synthesis of biodegradable polycaprolactone with controlled molecular weight . Analogous gallium complexes have been structurally characterized, confirming the κ2-N,N' chelation mode [7]. For polymer chemists requiring reproducible catalyst precursors, this compound provides a defined ligand scaffold that cannot be replicated with simple pyrroles.

Synthesis of Pyrrolo[2,3-d]pyrimidines and Pyrrolo[3,2-d]pyrimidines as Pharmaceutical Intermediates

N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine has been instrumental in the synthesis of pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, which are privileged scaffolds in medicinal chemistry . Additionally, it has played a role in synthesizing antifungal agents including fluconazole and voriconazole . The 2-positioned dimethylaminomethyl group provides a versatile handle for further functionalization or quaternization, offering synthetic flexibility not available with unsubstituted pyrrole or 1-substituted analogs. Medicinal chemists and process development scientists should consider this compound when constructing 2-aminomethyl-functionalized pyrrolopyrimidine libraries.

Coordination Chemistry Studies Requiring Bidentate N,N'-Chelating Pyrrole Ligands

The compound's dual functionality—an aromatic pyrrole ring capable of η5-coordination upon deprotonation and a pendant tertiary amine—enables bidentate κ2-N,N' chelation to transition metals including Ti(IV), W(VI), Ga(III), In(III), Ni(II), and Pd(II) . Crystallographically characterized complexes confirm the formation of stable five-membered metallacycles [7]. In contrast, 1-substituted pyrroles (e.g., N-methylpyrrole) lack the free NH required for pyrrolate formation and cannot achieve the same chelating coordination geometry without dearomatization. Inorganic and organometallic chemists investigating structure-property relationships in metal complexes should select this compound when bidentate N,N'-chelation with retained pyrrole aromaticity is required.

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